molecular formula C9H8FNS B1649072 4-Fluorobenzylthioacetonitrile

4-Fluorobenzylthioacetonitrile

Cat. No.: B1649072
M. Wt: 181.23 g/mol
InChI Key: ZEVPWWKORWMLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzylthioacetonitrile (CAS: sc-336436) is a fluorinated organic compound featuring a benzylthio group (-SCH₂C₆H₄F) attached to an acetonitrile moiety. Its molecular formula is C₉H₈FNS, with a molecular weight of 181.23 g/mol. This compound is commercially available as a specialty chemical, primarily used in organic synthesis and pharmaceutical research .

The synthesis of such compounds typically involves nucleophilic substitution reactions. For example, 4-fluorophenylacetonitrile (CAS: 459-22-3) is produced via cyanidation of p-fluorobenzyl chloride with hydrogen cyanide . While direct evidence for the synthesis of this compound is unavailable, analogous routes involving thiolation of fluorinated benzyl halides with acetonitrile derivatives are plausible.

Properties

Molecular Formula

C9H8FNS

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]acetonitrile

InChI

InChI=1S/C9H8FNS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,6-7H2

InChI Key

ZEVPWWKORWMLIZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSCC#N)F

Canonical SMILES

C1=CC(=CC=C1CSCC#N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 4-Fluorobenzylthioacetonitrile with key analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound Benzylthio (-SCH₂), 4-F C₉H₈FNS 181.23 Pharmaceutical intermediates, nucleophilic building block
4-Fluorophenylacetonitrile Phenyl (-CH₂), 4-F C₈H₆FN 135.14 Precursor for levoastine, mibefradil
(4-Methoxyphenyl)acetonitrile Phenyl (-CH₂), 4-OCH₃ C₉H₉NO 147.17 Specialty chemical synthesis
4-Fluorobenzylsulphonylacetonitrile Benzylsulphonyl (-SO₂CH₂), 4-F C₉H₈FNO₂S 229.23 Research chemical, oxidation product of thio analog

Key Observations :

  • Electronic Effects : The electron-withdrawing fluorine atom in this compound enhances the electrophilicity of the nitrile group, facilitating nucleophilic additions. In contrast, the methoxy group in (4-Methoxyphenyl)acetonitrile is electron-donating, reducing reactivity .
  • Functional Group Reactivity : The thioether (-S-) group in this compound is more nucleophilic and oxidizable compared to the sulphonyl (-SO₂-) group in 4-Fluorobenzylsulphonylacetonitrile, which is polar and less reactive .

Physicochemical Properties

Direct data on melting points, solubility, or boiling points for this compound are unavailable in the provided evidence. However, inferences can be made:

  • Substituent Impact : Fluorine substitution generally improves thermal stability and lipophilicity, enhancing membrane permeability in pharmaceutical applications .

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